molecular formula C6H7FN2 B591758 (5-Fluoropyridin-2-yl)methanamine CAS No. 561297-96-9

(5-Fluoropyridin-2-yl)methanamine

Cat. No. B591758
CAS RN: 561297-96-9
M. Wt: 126.134
InChI Key: OALKYGZLLCDVEN-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-2-yl)methanamine, also known as 5-Fluoro-2-pyridinamine, is a fluorinated pyridine derivative commonly used in scientific research. It is a versatile compound with a wide range of applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.

Scientific Research Applications

Nanotechnology

Finally, in the field of nanotechnology, (5-Fluoropyridin-2-yl)methanamine can be used to create nanoscale structures. Its molecular size and reactivity make it suitable for constructing nanodevices or for use in molecular electronics.

Each of these applications leverages the unique chemical properties of (5-Fluoropyridin-2-yl)methanamine , demonstrating its versatility and importance across various fields of scientific research .

properties

IUPAC Name

(5-fluoropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALKYGZLLCDVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663732
Record name 1-(5-Fluoropyridin-2-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoropyridin-2-yl)methanamine

CAS RN

561297-96-9
Record name 5-Fluoro-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561297-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(5-Fluoropyridin-2-yl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID20663732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-fluoropyridin-2-yl)methanamine
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Synthesis routes and methods I

Procedure details

Combine a mixture of 2-cyano-5-fluoropyridine (63.2 g, 0.52 mol), 22.5 g of Raney nickel, and ethanol (1.5 L) saturated with ammonia and hydrogenate at 500 p.s.i. and 70° C. for 16 h. Chromatograph the dark purple liquid over flash silica gel (methylene chloride/methanol/ammonia hydroxide—95:4.5:0.5) to give, after concentration at 25-30° C., a yellow liquid of the pure desired free base, 25.0 g (44%); 1H NMR (DMSO-d6) δ 8.43 (d, J=2.9 Hz, 1H), 7.66 (m, 1H), 7.50 (m, 1H), 3.77 (s, 2H), 2.10 (br, 2H); MS (ESI) m/z 127 (m+H). Add to a solution of the free base (20.0 g, 159.0 mmol) in 150 ml of 1,4-dioxane, 4N HCl in dioxane (150 mL, 3.8 eq.) and a white solid separates immediately. Dilute the solid with ethyl ether (300 mL) and filter. Dry the product at 20 mm Hg, 60° C., to give the pure dihydrochloride title compound, 30.0 g (95%); 1H NMR (DMSO-d6) δ 8.61 (d, J=2.9 Hz, 1H), 8.50 (brs, 3H), 7.82 (m, 1H), 7.62 (m, 1H), 7.50 (br, 1H), 4.18 (m, 2H); MS (ESI) m/z 127 (m+H, free base).
Quantity
63.2 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
base
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
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150 mL
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solvent
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300 mL
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Synthesis routes and methods II

Procedure details

The mixture of 5-fluoro-pyridine-2-carbonitrile (0.16 g, 1.27 mmol) and Pd/C (0.030 g, 10% wt) in 15 ml of MeOH and 0.50 ml of concentrated HCl was placed under H2 which was provided by a balloon and stirred at RT for 4 h, filtered through Celite®, condensed, the residue was purified by flash column chromatography. The titled compound was obtained as a light yellowish solid. MS (ES+): 127.2 (free base)(M+H)+. Calc'd for C6H7FN2 (free base)—126.13.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.03 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Dissolve methanesulfonic acid (5-fluoro-pyridin-2-yl)-methyl ester (1.5 g, 7.3 mmol) in DMF (5 mL) and add sodium azide (950 mg, 14.6 mmol). Stir the mixture for 30 min, then dilute with hexane/EtOAc (1:1, 50 mL). Wash the mixture with 10% aqueous NaCl (3×10 mL). Dry the combined organic extracts over Na2SO4 and remove half of the solvent in vacuo. Add EtOAc (20 mL) and a suspension of 10% Pd/C (200 mg) in EtOAc (2 mL). Stir the mixture for 1 h at ambient temperature in a pressurized vessel under 50 psi of hydrogen. Filter the slurry through Celite® and concentrate in vacuo to obtain 2-aminomethyl-5-fluoro-pyridine (613 mg, 60% yield, 80% purity by GC/MS). GC-MS m/z: 126 (M+).
Name
methanesulfonic acid (5-fluoro-pyridin-2-yl)-methyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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